molecular formula C7H5BrN2O B1520610 5-Bromo-2-hydroxy-4-methylnicotinonitrile CAS No. 1142188-69-9

5-Bromo-2-hydroxy-4-methylnicotinonitrile

Cat. No.: B1520610
CAS No.: 1142188-69-9
M. Wt: 213.03 g/mol
InChI Key: REOPINQMTRITRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-4-methylnicotinonitrile (CAS: 1142188-69-9) is a substituted nicotinonitrile derivative with the molecular formula C₇H₄BrN₂O and a molecular weight of 229.03 g/mol . It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position of the pyridine ring. This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and agrochemical research due to its versatile reactivity . Its structural motifs—particularly the hydroxyl and nitrile groups—make it a valuable intermediate for synthesizing bioactive molecules, though specific applications require further exploration.

Properties

IUPAC Name

5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOPINQMTRITRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-hydroxy-4-methylnicotinonitrile (C₉H₈BrN₃O) is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics, including a bromine atom, a hydroxyl group, and a nitrile functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 5-position enhances electrophilic properties.
  • Hydroxyl group contributes to its reactivity.
  • Nitrile group provides potential for various chemical modifications.

These features make this compound a candidate for further biological studies.

Biological Activity

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, inhibition of certain kinases could lead to reduced tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionModulates enzyme activity

The biological effects of this compound can be attributed to its interactions at the molecular level:

  • Receptor Binding : The compound may bind to specific receptors in cells, influencing their activity and leading to altered cellular responses.
  • Enzyme Interaction : It acts as an inhibitor for certain enzymes, disrupting metabolic pathways essential for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it may affect oxidative stress responses in cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nicotinonitrile derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation on the anticancer properties of this compound involved treatment of human colorectal adenocarcinoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting it could serve as a lead compound for the development of new anticancer therapies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
5-Bromo-2-hydroxy-4-methylnicotinonitrile 1142188-69-9 C₇H₄BrN₂O 229.03 5-Br, 2-OH, 4-CH₃
5-Bromo-2-chloro-6-methylnicotinonitrile 84703-18-4 C₇H₄BrClN₂ 241.48 5-Br, 2-Cl, 6-CH₃
2-Bromo-5-methylnicotinonitrile 65996-18-1 C₇H₅BrN₂ 197.04 2-Br, 5-CH₃
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile 1092352-76-5 C₈H₄BrF₃N₂O 281.03 5-Br, 2-OH, 6-CH₃, 4-CF₃
2-Amino-5-bromonicotinonitrile 20826-04-4 C₆H₄BrN₃ 198.02 2-NH₂, 5-Br

Key Observations :

This property may influence solubility, crystallization, and biological interactions compared to chloro (e.g., 84703-18-4) or amino (e.g., 20826-04-4) derivatives.

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CN, -CF₃) modulate the pyridine ring’s electronic profile, affecting reactivity in cross-coupling reactions. For example, bromine at the 5-position (as in the target compound) may direct electrophilic substitution differently compared to bromine at the 2-position (e.g., 65996-18-1).

Physical and Spectral Properties

  • Hydrogen Bonding: The hydroxyl group in this compound likely participates in intramolecular or intermolecular hydrogen bonding, similar to 5-bromo-2-hydroxybenzonitrile, which exhibits O⋯N distances of ~2.8 Å and O–H⋯N angles of ~170° . This contrasts with non-hydroxylated analogs like 2-bromo-5-methylnicotinonitrile, where such interactions are absent.
  • NMR and MS Data: Analogs like 2-bromo-5-methylnicotinonitrile show distinct ¹H NMR signals (δ 2.4 for CH₃, δ 7.75–8.4 for aromatic protons) and mass spectral peaks at m/z 196/198 (Br isotopes) . Similar patterns are expected for the target compound, with additional downfield shifts for the hydroxyl proton.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 2
5-Bromo-2-hydroxy-4-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.